cjoc42
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Overview
Description
Cjoc42 binds to and inhibits gankyrin activity in a dose-dependent manner. Gankyrin is an ankyrin-repeat oncoprotein whose overexpression has been implicated in the development of many cancer types. This compound prevents the decrease in p53 protein levels normally associated with high amounts of gankyrin, and it restores p53-dependent transcription and sensitivity to DNA damage.
Scientific Research Applications
Gankyrin Inhibition and Anticancer Strategy
- Gankyrin Targeting: Gankyrin, an oncoprotein implicated in various cancers, interacts with multiple partner proteins. "cjoc42" is identified as a small molecule capable of binding gankyrin and modulating its activity in cancer cells. This discovery suggests gankyrin is a viable target for anticancer strategies (Chattopadhyay et al., 2016).
Cell Migration and Proliferation in Cancer
- Inhibiting Cancer Cell Activities: Research shows this compound's potential in reducing cell migration and proliferation in gankyrin-overexpressing cancers, such as lung, breast, and liver cancers. This is significant for developing gankyrin-mediated therapies (Farrales & Muth, 2019).
Enhancement of Gankyrin Binding
- Optimizing this compound's Efficacy: Studies focus on enhancing this compound's binding to gankyrin for improved anticancer activity. Derivatives of this compound have shown enhanced binding and antiproliferative effects against various cancer cell lines (Kanabar et al., 2020).
Role in Chemotherapy Sensitivity
- Increasing Chemo-Sensitivity: this compound has been found to improve chemosensitivity in hepatoblastoma cells. It enhances the effects of chemotherapy drugs, indicating its potential as an adjunct therapy for pediatric liver cancer (D’Souza et al., 2021).
Protein-Protein Interaction Modulation
- Inhibiting Tumor Suppressor Protein Interactions: Research shows that this compound induces a conformational change in gankyrin, which plays a role in regulating its interactions with tumor suppressor proteins. This modulation is significant for understanding and inhibiting cancer cell growth and metastasis (Kabir & Muth, 2019).
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.46 |
IUPAC Name |
Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
VYUDJPGSULLWAS-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=C(N2N=NC(CCCOS(=O)(C3=CC=C(C)C=C3)=O)=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cjoc42; cjoc-42; cjoc 42; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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